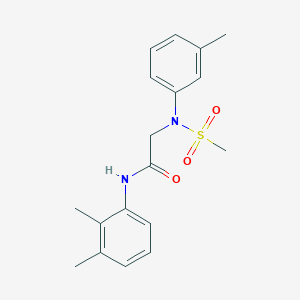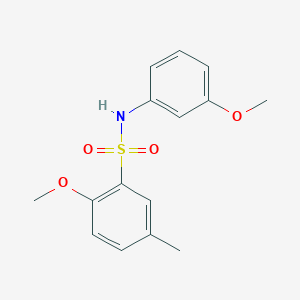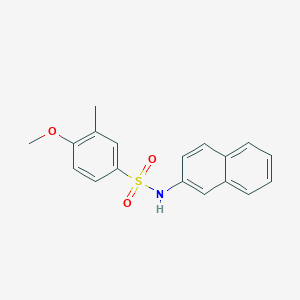
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea, also known as DIT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIT is a thiourea derivative that has been synthesized by various methods and has shown promising results in treating various diseases.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has shown significant potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to improve cognitive function and reduce amyloid beta accumulation. In Parkinson's disease research, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to protect dopaminergic neurons and improve motor function.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea is not fully understood. However, it has been suggested that N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has also been shown to modulate various enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosine hydroxylase.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to have various biochemical and physiological effects. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to reduce amyloid beta accumulation, improve cognitive function, and reduce oxidative stress. In Parkinson's disease research, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has been shown to protect dopaminergic neurons, improve motor function, and reduce oxidative stress.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea also has some limitations, including its poor solubility in water, which can limit its bioavailability and require the use of organic solvents. Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea can be difficult to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea research. One direction is to investigate the potential of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea in treating other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea and to identify its molecular targets. Finally, the development of novel formulations of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea that improve its solubility and bioavailability could enhance its therapeutic potential.
Conclusion:
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea is a promising chemical compound that has shown significant potential in treating various diseases. Its synthesis method is complex, but its high potency, selectivity, and low toxicity make it an attractive candidate for research purposes. N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea has shown promising results in cancer, Alzheimer's disease, and Parkinson's disease research, and further studies are needed to fully understand its mechanism of action and identify its molecular targets. The development of novel formulations of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea could enhance its therapeutic potential and pave the way for its clinical application.
合成法
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea can be synthesized by various methods, including the reaction of 2,4-dimethoxybenzoyl chloride with N-isopropylpiperidine, followed by reaction with thiourea. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with N-isopropylpiperidine, followed by reaction with thiourea. The synthesis of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)thiourea is a complex process that requires expertise and careful handling of chemicals.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-propan-2-ylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-12(2)20-9-7-13(8-10-20)18-17(23)19-15-6-5-14(21-3)11-16(15)22-4/h5-6,11-13H,7-10H2,1-4H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLDVABMGYLPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[1-(propan-2-yl)piperidin-4-yl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)




![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)

![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)

